molecular formula C28H35FN2O4 B12023739 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12023739
M. Wt: 482.6 g/mol
InChI Key: IQBMLBHYZRZUQP-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrolone core, which is a five-membered lactam ring, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of Substituents: The butoxy, methyl, diethylamino, and fluorophenyl groups are introduced through various substitution reactions. These steps often require specific reagents and catalysts to ensure selective substitution at the desired positions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) and bases (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Green Chemistry Principles: To reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Formation of ketones or aldehydes from alcohols.

    Reduction: Formation of alcohols from ketones or aldehydes.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with desired mechanical or thermal properties.

Mechanism of Action

The mechanism by which 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. For instance:

    In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes.

    In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-butoxybenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

  • Substituent Effects : The presence of the butoxy and methyl groups in 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can significantly influence its chemical reactivity and physical properties compared to similar compounds.
  • Biological Activity : The specific arrangement of substituents may confer unique biological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C28H35FN2O4

Molecular Weight

482.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35FN2O4/c1-5-8-17-35-23-14-11-21(18-19(23)4)26(32)24-25(20-9-12-22(29)13-10-20)31(28(34)27(24)33)16-15-30(6-2)7-3/h9-14,18,25,32H,5-8,15-17H2,1-4H3/b26-24+

InChI Key

IQBMLBHYZRZUQP-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)F)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)F)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.